2-Chloropropan-1-amine
Overview
Description
2-Chloropropan-1-amine is an organic compound with the molecular formula C3H8ClN. It is a chlorinated amine, specifically a primary amine where the amino group is attached to the second carbon of a propane chain.
Preparation Methods
2-Chloropropan-1-amine can be synthesized through several methods. One common synthetic route involves the reaction of 2-chloropropanol with ammonia under suitable conditions. This reaction typically requires a catalyst and elevated temperatures to proceed efficiently. Another method involves the direct chlorination of propan-1-amine using chlorine gas in the presence of a suitable solvent .
Industrial production methods often involve large-scale reactions using similar principles but optimized for higher yields and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
2-Chloropropan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-propanolamine.
Oxidation Reactions: The compound can be oxidized to form corresponding amides or nitriles under specific conditions.
Reduction Reactions: Reduction of this compound can yield different amines depending on the reagents and conditions used.
Common reagents for these reactions include sodium hydroxide for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloropropan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloropropan-1-amine involves its reactivity as a nucleophile and its ability to form stable intermediates with various electrophiles. The molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes. In biological systems, it may interact with enzymes and other proteins, leading to potential therapeutic effects .
Comparison with Similar Compounds
2-Chloropropan-1-amine can be compared with other chlorinated amines, such as 2-chloroethylamine and 3-chloropropan-1-amine. These compounds share similar reactivity patterns but differ in their structural properties and specific applications. For example, 2-chloroethylamine is often used in the synthesis of pharmaceuticals, while 3-chloropropan-1-amine finds applications in polymer chemistry .
Similar Compounds
- 2-Chloroethylamine
- 3-Chloropropan-1-amine
- 2-Chloro-2-methylpropan-1-amine
These compounds highlight the versatility and range of applications of chlorinated amines in various fields of research and industry .
Biological Activity
2-Chloropropan-1-amine, also known as isopropylamine chloride, is a compound that has garnered attention for its potential biological activity and applications in various fields, including medicinal chemistry and toxicology. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound is an organic compound with the molecular formula C₃H₈ClN. It features a chlorine atom attached to the second carbon of a propanamine chain, which influences its reactivity and biological interactions. The compound can exist in various forms, including its hydrochloride salt.
The biological activity of this compound is primarily attributed to its reactivity as a nucleophile. It can participate in various chemical reactions, including:
- Nucleophilic Substitution : The chlorine atom can be replaced by other nucleophiles, leading to the formation of diverse amine derivatives.
- Oxidation and Reduction Reactions : The compound can undergo oxidation to form amides or nitriles and reduction to yield primary amines.
These reactions allow this compound to interact with various biomolecules, potentially influencing cellular pathways.
Pharmacological Applications
Research indicates that this compound may have potential applications in drug development. Its ability to interact with enzymes and other proteins suggests it could serve as a building block for pharmaceuticals.
Table 1: Potential Pharmacological Applications
Application Area | Description |
---|---|
Drug Development | Intermediate for synthesizing bioactive compounds |
Neuropharmacology | Potential neuroactive properties |
Toxicology | Evaluated for safety and toxicity profiles |
Toxicological Studies
Toxicological assessments have revealed significant effects associated with exposure to this compound. Historical studies have documented adverse cardiovascular effects during anesthesia using this compound. For instance, a study noted high incidences of circulatory irregularities in patients anesthetized with 2-chloropropane . Animal studies further demonstrated acute inhalation toxicity, with effects on the central nervous system (CNS) and cardiac function observed in rats and dogs exposed to high concentrations .
Table 2: Summary of Toxicological Findings
Study Type | Findings |
---|---|
Human Studies | Cardiac irregularities during anesthesia |
Animal Studies | CNS depression; cardiac effects at high exposure |
Long-term Exposure | Histopathological changes in liver and kidneys |
Case Studies
Several case studies have highlighted the biological implications of this compound:
- Anesthetic Use in Humans : Elam and Newhouse (1951) reported circulatory failure in patients receiving anesthesia with 2-chloropropane. This case underscores the compound's potential cardiovascular risks.
- Animal Toxicity Studies : In a study where rats were exposed to saturated atmospheres of 2-chloropropane, rapid anesthesia was observed within minutes, followed by mortality due to respiratory failure .
- Histopathological Effects : Chronic exposure studies indicated liver necrosis and kidney damage across several species, emphasizing the need for careful handling of this compound in industrial and laboratory settings .
Research Gaps and Future Directions
Despite existing research, there are notable gaps in understanding the full spectrum of biological activities associated with this compound. Comprehensive studies focusing on:
- Long-term exposure effects on various organ systems.
- Mechanistic studies elucidating specific interactions with biomolecules.
- Development of safer derivatives that retain therapeutic potential without significant toxicity.
Properties
IUPAC Name |
2-chloropropan-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8ClN/c1-3(4)2-5/h3H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALURCNQKQFMOPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClN | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20276402, DTXSID60903785 | |
Record name | 2-chloropropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20276402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NoName_4532 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60903785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.55 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14753-25-4 | |
Record name | 2-chloropropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20276402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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